

Comparative Technical Guide: Azepane vs. Piperidine Scaffolds in Drug Design[1][2]

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Compound of Interest

Compound Name: *Benzyl ((3-methylazepan-3-yl)methyl)carbamate*

Cat. No.: B8026276

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Executive Summary: The Structural Pivot

In medicinal chemistry, the transition between piperidine (6-membered) and azepane (7-membered) scaffolds is not merely a "ring expansion"—it is a strategic pivot in physicochemical space. While piperidine represents the "Goldilocks" zone of conformational stability and synthetic ubiquity (found in >30 FDA-approved drugs including Fentanyl and Donepezil), azepane offers a distinct "induced fit" capability.

This guide analyzes the biological consequences of this scaffold hop, focusing on entropy-enthalpy compensation, lipophilicity shifts, and target-specific binding kinetics.

Physicochemical & Conformational Divergence[1][2]

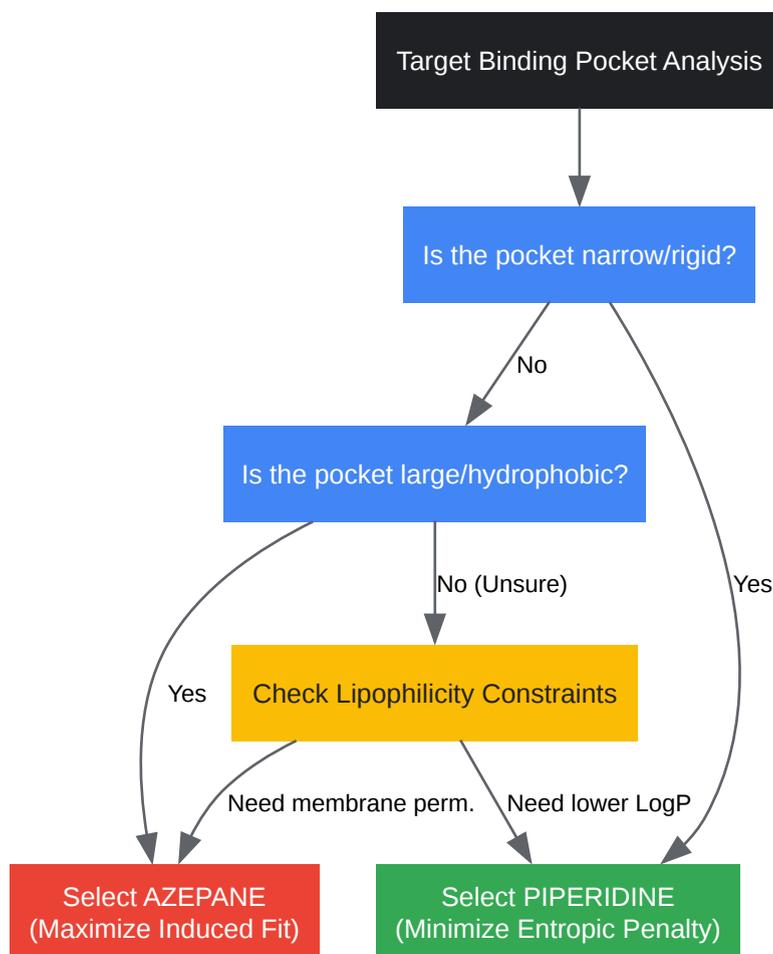
The fundamental difference lies in the energy landscape of the rings. Piperidine exists predominantly in a rigid chair conformation, minimizing torsional strain. Azepane, conversely, possesses a highly flexible seven-membered ring with multiple low-energy conformers (twist-chair, chair, twist-boat).

Comparative Property Matrix

Feature	Piperidine Scaffold	Azepane Scaffold	Impact on Drug Design
Ring Size	6-membered	7-membered	Azepane occupies ~15-20% more hydrophobic volume.
Conformation	Rigid Chair (Low Entropy)	Flexible (High Entropy)	Azepane incurs a higher entropic penalty upon binding but can accommodate "awkward" active site geometries.
Basicity (pKa)	~11.22	~11.10	Negligible difference; both are protonated at physiological pH.
Lipophilicity (LogP)	Baseline (e.g., 0.84)	Higher (+0.5 to +1.0 Δ LogP)	Azepane increases permeability but risks higher non-specific binding and metabolic clearance.
hERG Liability	High (if lipophilic substituents added)	Moderate to High	Azepane's increased lipophilicity can exacerbate hERG blocking unless polar groups are added.

Diagram 1: Scaffold Selection Decision Logic

Figure 1 illustrates the decision-making process when choosing between these two scaffolds based on target constraints.



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Caption: Decision tree for scaffold selection based on binding pocket topology and physicochemical constraints.

Case Study Analysis: Biological Activity Shifts

Case Study A: Histamine H3 Receptor Antagonists

In a head-to-head comparison of biphenyloxy-alkyl derivatives, the expansion from piperidine to azepane resulted in a superior affinity profile due to the specific hydrophobic requirements of the H3 receptor's antagonist binding region.

- Experimental Observation:
 - Piperidine Analog (Compound 14):

[1]

- Azepane Analog (Compound 16):

(Higher Affinity)

- Mechanistic Insight: The H3 receptor possesses a lipophilic accessory pocket. The azepane ring, being bulkier and more lipophilic, filled this volume more effectively than the compact piperidine, driven by van der Waals interactions that overcame the entropic cost of freezing the flexible azepane ring.

Case Study B: BACE1 Inhibitors (Alzheimer's Disease)

BACE1 (

-Secretase) has a large, elongated active site. While piperidine-based inhibitors (like those derived from donepezil) are potent, azepane scaffolds have been utilized to bridge distant sub-pockets (

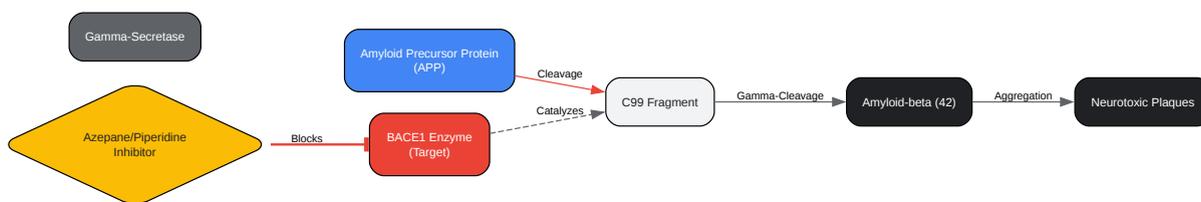
to

).

- Significance: Azepane derivatives demonstrated potent inhibition () in specific series. The flexibility allowed the nitrogen to position itself for optimal salt-bridging with the catalytic aspartic acid residues (Asp32/Asp228) while the carbon backbone adjusted to hydrophobic pockets.

Diagram 2: BACE1 Signaling & Inhibition Pathway

Figure 2 visualizes the pathological pathway inhibited by these scaffolds.



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Caption: The amyloidogenic pathway showing the BACE1 intervention point for azepane/piperidine inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Azepane via Ring Expansion (Schmidt Reaction)

Rationale: Direct synthesis of azepanes often suffers from poor cyclization kinetics (7-endo-trig is disfavored compared to 5/6-membered rings). Ring expansion of a pre-functionalized cyclohexanone is a robust alternative.

Materials:

- Substituted Cyclohexanone (1.0 eq)
- Sodium Azide () (1.5 eq)
- Methanesulfonic acid () or Polyphosphoric acid (PPA)
- Dichloromethane (DCM)

Step-by-Step Methodology:

- Preparation: Dissolve the substituted cyclohexanone in DCM at
under inert atmosphere (
).
- Acid Addition: Slowly add Methanesulfonic acid (solvent/catalyst). Caution: Exothermic.
- Azide Addition: Add
portion-wise over 30 minutes. Maintain temperature
to prevent explosive hydrazoic acid accumulation.
- Rearrangement: Allow the mixture to warm to Room Temperature (RT) and stir for 12-24 hours. The ketone undergoes 1,2-migration of the carbon-carbon bond to the nitrogen (Schmidt Rearrangement) to form the lactam (azepan-2-one).
- Reduction: Isolate the lactam. Dissolve in THF and add Lithium Aluminum Hydride (
, 2.0 eq) at
, then reflux for 4 hours to reduce the lactam to the cyclic amine (azepane).
- Workup: Quench with Fieser method (
, 15%
,
, filter precipitate, and concentrate in vacuo.

Protocol 2: Comparative hERG Inhibition Assay (Automated Patch Clamp)

Rationale: To validate safety, as azepanes are statistically more likely to block hERG due to higher LogP.

- Cell Line: CHO cells stably expressing hERG (
)

).

- Buffer: Extracellular solution (Tyrode's); Intracellular solution (K-Aspartate based).

- Procedure:

- Use an automated patch-clamp system (e.g., QPatch).

- Establish whole-cell configuration (

).

- Voltage Protocol: Hold at -80 mV, depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

- Apply Test Compound (Piperidine vs. Azepane analog) at ascending concentrations (0.1, 1, 10, 30

).

- Analysis: Calculate % inhibition of tail current amplitude. Fit to Hill equation to derive

.

- Success Criterion:

indicates an acceptable safety margin.

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